molecular formula C20H22N4 B2975944 1-(Cyclopentylamino)-3-(propan-2-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile CAS No. 611197-83-2

1-(Cyclopentylamino)-3-(propan-2-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile

Cat. No. B2975944
CAS RN: 611197-83-2
M. Wt: 318.424
InChI Key: GXCQILFRWOPLSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “1-(Cyclopentylamino)-3-(propan-2-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile” belongs to the class of organic compounds known as benzimidazoles . Benzimidazoles are organic compounds containing a benzene ring fused to an imidazole ring. Imidazole is a five-membered ring consisting of three carbon atoms, and two nitrogen centers at the 1 and 3 positions .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds, such as pyrido[1,2-a]benzimidazole derivatives, have been synthesized through a rhodium-catalyzed annulation between 2-arylimidazo[1,2-a]pyridines and alkynes . This procedure leads to moderate to excellent yields .


Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple ring structures, including a benzimidazole and a pyridine ring. The presence of a cyclopentylamino group and a propan-2-yl group would add further complexity to the structure .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of multiple ring structures and various functional groups would likely result in a complex set of properties .

Scientific Research Applications

Chemistry and Properties

The compound 1-(Cyclopentylamino)-3-(propan-2-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile, due to its structural complexity, can be associated with a wide range of chemical and biological properties. Research into similar compounds, such as 2,6-bis-(benzimidazol-2-yl)-pyridine, has revealed a fascinating variability in chemistry and properties, including their preparation, protonated/deprotonated forms, complex compounds, spectroscopic properties, structures, magnetic properties, and biological and electrochemical activity (Boča, Jameson, & Linert, 2011). These insights suggest potential research pathways for exploring the applications of this compound in scientific research.

Biological Activities

Research on phenothiazine derivatives, which share structural motifs with benzimidazole compounds, has demonstrated a range of promising biological activities. These include antibacterial, antifungal, anticancer, antiviral, anti-inflammatory, antimalarial, and analgesic properties, among others (Pluta, Morak-Młodawska, & Jeleń, 2011). This broad spectrum of activities underlines the potential of exploring this compound and related compounds for diverse scientific and medicinal applications.

Optoelectronic Materials

The structural features of benzimidazole derivatives make them suitable for applications in optoelectronic materials. Extensive research on quinazoline derivatives, which are structurally similar to benzimidazole compounds, highlights their application in electronic devices, luminescent elements, photoelectric conversion elements, and image sensors. This includes luminescent small molecules and chelate compounds featuring quinazoline or pyrimidine rings, demonstrating significant value for the creation of novel optoelectronic materials (Lipunova, Nosova, Charushin, & Chupakhin, 2018).

Antitumor Activity

Pyrrolobenzimidazoles, including azomitosene ring systems, have been identified for their cytotoxicity and antitumor activity. The design, chemistry, and comparison with related antitumor agent systems suggest that pyrrolobenzimidazole derivatives represent a new and useful class of antitumor agents with advantages over other agents. They act through mechanisms such as DNA alkylation and cleavage upon reduction, and DNA intercalation, inhibiting topoisomerase II-mediated DNA relaxation (Skibo, 1998).

Pharmacological Significance

Benzimidazole derivatives are critically important in medicinal chemistry due to their structural similarity to naturally occurring biomolecules. These compounds have shown significant bioactivity against various ailments with excellent bioavailability, safety, and stability profiles. Recent literature (2012–2021) has summarized the bioactivity of benzimidazole derivatives, highlighting their broad-spectrum pharmacological properties ranging from antibacterial effects to addressing the world’s most virulent diseases (Brishty et al., 2021).

Future Directions

Future research could focus on synthesizing this compound and studying its properties and potential applications. Given the biological activity of some benzimidazole derivatives, it could be of interest in medicinal chemistry .

properties

IUPAC Name

1-(cyclopentylamino)-3-propan-2-ylpyrido[1,2-a]benzimidazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4/c1-13(2)15-11-19(22-14-7-3-4-8-14)24-18-10-6-5-9-17(18)23-20(24)16(15)12-21/h5-6,9-11,13-14,22H,3-4,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXCQILFRWOPLSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C2=NC3=CC=CC=C3N2C(=C1)NC4CCCC4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.